N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-2-30-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(21)4-6-14/h3-10,12H,2,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJTOXWAHLHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and anticonvulsant effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.8 g/mol. The compound features a triazolopyrimidine core that is substituted with chlorophenyl and ethoxyphenyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6O3 |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolopyrimidine scaffold. For instance, derivatives exhibiting similar structures have shown promising activity against various cancer cell lines. The National Cancer Institute (NCI) has conducted evaluations demonstrating that certain triazolopyrimidine derivatives possess broad-spectrum anticancer activity.
The anticancer activity of this compound likely involves:
- Cell Cycle Arrest : Many compounds in this class induce cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for halting cancer cell proliferation.
- Apoptosis Induction : Mechanistic studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving caspase activation.
Anticonvulsant Activity
In addition to its anticancer properties, this compound may exhibit anticonvulsant activity . Research on structurally similar triazolopyrimidine derivatives has shown effectiveness in seizure models.
Efficacy Studies
Studies have reported that certain triazolopyrimidine derivatives demonstrate significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). These findings suggest a potential therapeutic application in epilepsy.
Case Studies and Research Findings
- Anticancer Evaluation : A study evaluated various pyrimidine-based compounds for their anticancer properties against multiple cell lines. The results indicated that some derivatives had IC50 values as low as 1.42 µM against specific cancer types, showcasing their effectiveness in inhibiting tumor growth .
- Anticonvulsant Effects : Another investigation into triazolopyrimidines revealed that certain compounds exhibited median effective doses (ED50) significantly lower than traditional antiepileptic drugs like carbamazepine and valproate .
Comparison with Similar Compounds
Structural Analog: Compound 24
Key Structural Differences :
- Core Heterocycle: Compound 24 features a pyrido-thieno-pyrimidinone scaffold, whereas the target compound has a triazolo-pyrimidinone core.
- Substituents: Acetamide Group: Both compounds share an acetamide moiety, but the target compound’s 4-chlorophenyl group differs from Compound 24’s phenylamino substituent. Additional Groups: Compound 24 includes a 7-methyl group and a tetrahydro-pyrido ring, which may influence solubility and conformational flexibility.
Implications of Structural Variations
- Bioactivity : The triazole ring may offer stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to the thiophene ring. The 4-chlorophenyl group could enhance target affinity via halogen bonding, a feature absent in Compound 24.
- Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism relative to Compound 24’s methyl group.
Research Findings and Limitations
- Available Data: Compound 24’s synthesis (acetyl chloride in pyridine, 73% yield) and characterization (IR, NMR, elemental analysis) are well-documented .
- Knowledge Gaps: The target compound’s synthesis route, bioactivity, and pharmacokinetic properties remain uncharacterized in the provided evidence.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its formation?
The synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. For example:
- Triazolopyrimidinone core formation : Cyclization of nitroarenes or nitroalkenes using palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates can generate the fused triazole-pyrimidine scaffold .
- Acetamide linkage : Reaction of chloroacetamide derivatives with intermediates containing free amine groups under basic conditions (e.g., K₂CO₃ in DMF) is a common step . Key intermediates include hydrazonoyl chlorides (for triazole ring formation) and substituted pyrimidinones. Purification often involves column chromatography and recrystallization.
Q. How is the structural identity of this compound confirmed in research settings?
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry, as demonstrated in structurally similar compounds (e.g., ethyl 3-(4-chlorophenyl)-pyrimidine derivatives) .
- Spectroscopic methods :
- NMR : H and C NMR verify substituent environments (e.g., ethoxy group protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize regioselectivity during triazolo ring formation?
- Catalyst selection : Palladium-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with PPh₃ ligands) enhances regiocontrol by stabilizing transition states .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor cyclization over side reactions .
- Directing groups : Electron-withdrawing substituents (e.g., chloro or ethoxy groups) on precursors guide ring closure .
Q. How can computational methods predict the compound’s bioactivity and guide SAR studies?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .
- Molecular docking : Simulates binding interactions with enzymes (e.g., kinase inhibitors) by aligning the triazolopyrimidinone core in active sites .
- Comparative SAR : Replacing the 4-ethoxyphenyl group with fluorophenyl or trifluoromethyl analogs improves metabolic stability, as seen in related compounds .
Q. What analytical challenges arise in resolving spectral data contradictions?
- Overlapping NMR signals : Use 2D techniques (e.g., HSQC, HMBC) to assign coupled protons and carbons, especially in aromatic regions .
- Polymorphism in X-ray data : Compare experimental crystallographic data (e.g., CCDC entries) with computational models to validate lattice packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
